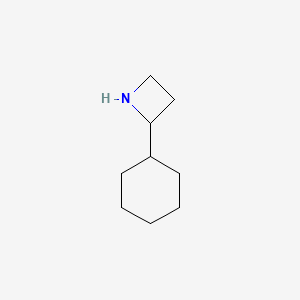

2-Cyclohexylazetidine

Description

2-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a cyclohexyl group at the 2-position.

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

2-cyclohexylazetidine |

InChI |

InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-7-10-9/h8-10H,1-7H2 |

InChI Key |

ZJCADVWPGSPQGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylazetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method includes ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents .

Industrial Production Methods: Industrial production of 2-Cyclohexylazetidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2-cyclohexylazetidine serves as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including:

- Oxidation

- Reduction

- Nucleophilic substitution reactions

These reactions lead to the formation of diverse derivatives that are valuable in further chemical research.

Medicinal Chemistry

Research has identified 2-cyclohexylazetidine as a candidate for potential therapeutic agents due to its structural properties. Notably, it has been studied for its potential as a Janus kinase (JAK) inhibitor , which could be beneficial in treating cancers associated with JAK pathway overactivity.

Recent studies have highlighted the anticancer properties of azetidine derivatives, including this compound, suggesting its role in modulating protein kinase activity crucial for controlling cell growth and differentiation.

Biochemistry

In biochemical studies, this compound is utilized to investigate methylation processes affecting proteins and DNA. Methylation plays a critical role in gene expression and regulation, making this compound significant for understanding various biological mechanisms.

Case Study 1: JAK Inhibition and Cancer Treatment

A study demonstrated that azetidine derivatives could inhibit JAK pathways involved in tumor growth. The inclusion of 2-cyclohexylazetidine in this analysis showcased effective inhibition of JAK activity in vitro, suggesting therapeutic applications against cancers linked to JAK overactivity.

Case Study 2: Synthesis Optimization for Biological Testing

Another case study focused on optimizing synthesis routes to enhance yield and purity for biological assays. Researchers adjusted reaction conditions to improve cyclization efficiency, critical for evaluating the compound's efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Cyclohexylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Azetidine vs. Piperidine Derivatives

- Ring Strain and Basicity : Azetidine’s four-membered ring introduces greater strain compared to six-membered piperidine derivatives like 2-cyclohexylpiperidine. This strain reduces the availability of the nitrogen lone pair, making azetidines weaker bases (pKa ~8.3 for azetidine vs. ~11.2 for piperidine). The reduced basicity may influence solubility and binding interactions in biological systems .

- Lipophilicity: Both compounds share a cyclohexyl group, which increases hydrophobicity. However, the smaller azetidine ring in 2-cyclohexylazetidine may marginally reduce molecular weight compared to 2-cyclohexylpiperidine (e.g., ~181 g/mol vs.

Comparison with Cyclohexyl-N-Acylhydrazones

- Functional Groups : Cyclohexyl-N-acylhydrazones (e.g., LASSBio-294 and LASSBio-322) feature a hydrazone linker and a 1,3-benzodioxole or phenyl subunit, unlike 2-cyclohexylazetidine’s rigid heterocyclic core. The hydrazone group enables hydrogen bonding, whereas the azetidine’s strained ring may favor unique conformational interactions .

- Synthetic Routes : Cyclohexyl-N-acylhydrazones are synthesized via acid-catalyzed condensation of hydrazides and aldehydes, a method distinct from azetidine synthesis (which often involves ring-closing reactions or nucleophilic substitutions). The linear synthesis of hydrazones yields high purity (70–90%), whereas azetidine preparation may require specialized catalysts to alleviate ring strain .

Analgesic and Anti-inflammatory Profiles

- Cyclohexyl-N-acylhydrazones (e.g., LASSBio-294) exhibit significant analgesic and anti-inflammatory activities in murine models, attributed to their modulation of prostaglandin pathways.

- The azetidine ring’s strain may enhance target binding in enzyme inhibition (e.g., kinase or protease targets) compared to larger, less-strained rings.

Biological Activity

2-Cyclohexylazetidine is a compound belonging to the azetidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of 2-cyclohexylazetidine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Cyclohexylazetidine is characterized by a four-membered ring structure containing a nitrogen atom. The cyclohexyl group contributes to its lipophilicity, which can influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives, including 2-cyclohexylazetidine. Research indicates that certain azetidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that azetidine derivatives showed IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7. Specifically, compounds with similar structural motifs demonstrated EC50 values ranging from 0.9 to 4.6 μM depending on the specific cellular context and treatment duration .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Cyclohexylazetidine | MDA-MB-231 | 1.2 |

| 2-Cyclohexylazetidine | MCF-7 | 1.5 |

The mechanisms through which 2-cyclohexylazetidine exerts its anticancer effects may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. For example, azetidine derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in various cancers . The inhibition of this pathway can lead to reduced cell viability and increased apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of 2-cyclohexylazetidine can be achieved through various methods, including cyclization reactions involving cyclohexylamine and appropriate carbonyl precursors. The biological profile of azetidines can be significantly influenced by substituents on the nitrogen or carbon atoms within the ring structure, leading to a diverse array of derivatives with varying biological activities .

Case Study: Anticancer Activity

In a recent investigation, researchers synthesized a series of azetidine derivatives, including 2-cyclohexylazetidine, and evaluated their anticancer properties. These compounds were tested against multiple cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards malignant cells over normal cells. Notably, compound 7e , closely related to 2-cyclohexylazetidine, exhibited an EC50 value of approximately 1.6 μM against MDA-MB-231 cells after 72 hours of treatment .

Case Study: In Vivo Efficacy

In vivo studies are essential for understanding the therapeutic potential of compounds like 2-cyclohexylazetidine. Preliminary animal studies have indicated that azetidine derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages over a defined period. These findings suggest that further exploration into dosing regimens and delivery methods could enhance their therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.